H-ALA-PNA

Descripción general

Descripción

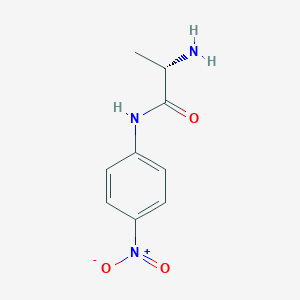

L-Alanine 4-nitroanilide is a chemical compound with the molecular formula C₉H₁₁N₃O₃. It is commonly used as a substrate to determine the activity of alanine aminopeptidase, an enzyme that plays a crucial role in protein metabolism. This compound is particularly valued for its relative specificity, higher hydrolysis rate, and better solubility .

Aplicaciones Científicas De Investigación

Biochemical Assays

L-Alanine 4-nitroanilide serves as a substrate in enzyme assays, particularly for detecting the activity of proteases such as L-alanine aminopeptidase. This enzyme is crucial for the cleavage of L-alanine from peptides, making the compound valuable for assessing enzyme activity in clinical diagnostics and research settings.

Case Study: Automated Assay Development

A study adapted a photometric test using L-alanine 4-nitroanilide to automate the measurement of urinary alanine aminopeptidase activity. The results showed excellent correlation with manual assays (r²=0.946), demonstrating its reliability in high-throughput laboratories for clinical diagnostics and toxicological studies .

Pharmaceutical Development

In drug formulation, L-Alanine 4-nitroanilide is used as an intermediate for synthesizing new therapeutic agents. Its ability to interact with biological molecules facilitates the development of drugs targeting specific diseases.

Example: Inhibition Studies

Research on VanX, an enzyme involved in bacterial resistance, utilized L-alanine 4-nitroanilide to develop a continuous assay for its activity. This study revealed kinetic parameters that could aid in high-throughput screening for inhibitors, emphasizing the compound's role in medicinal chemistry .

Analytical Chemistry

The compound is widely used in chromatography and spectrophotometry for analyzing amino acids and proteins. Its distinctive properties allow researchers to quantify and characterize biomolecules effectively.

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Amino Acid Analysis | Chromatography | Accurate quantification of amino acids |

| Protein Characterization | Spectrophotometry | Detailed analysis of protein interactions |

Material Science

L-Alanine 4-nitroanilide is explored for its potential in creating novel materials with specific properties. Its chemical structure allows it to be incorporated into advanced polymers and composites.

Educational Purposes

The compound is frequently used in academic laboratories to teach students about organic chemistry principles and enzyme kinetics through hands-on experiments. This practical application enhances learning experiences and fosters a deeper understanding of biochemical processes.

Mecanismo De Acción

Target of Action

The primary target of H-ALA-PNA, also known as L-Alanine 4-nitroanilide, is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides .

Mode of Action

This compound acts as a substrate for aminopeptidase . It is mainly chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility . The interaction of this compound with aminopeptidase leads to the hydrolysis of the compound, which is a key step in the process of protein degradation .

Biochemical Pathways

The hydrolysis of this compound by aminopeptidase is part of the broader protein degradation pathway. This process is crucial for maintaining the balance of proteins within cells, removing misfolded proteins, and regulating various cellular functions .

Result of Action

The hydrolysis of this compound by aminopeptidase results in the release of amino acids, which can then be reused by the cell for protein synthesis or other metabolic processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of aminopeptidase, and thus the rate of this compound hydrolysis, can be affected by factors such as pH and temperature . Furthermore, the presence of other competing substrates can also influence the efficacy of this compound hydrolysis .

Análisis Bioquímico

Biochemical Properties

. This enzyme is involved in the breakdown of peptides, specifically removing an amino acid residue from the N-terminus of a peptide. The interaction between Alanine-4-nitroanilide and aminopeptidase M is crucial for the function of this enzyme .

Cellular Effects

The cellular effects of Alanine-4-nitroanilide are primarily related to its role as a substrate for aminopeptidase M. By serving as a substrate, Alanine-4-nitroanilide contributes to the regulation of peptide degradation within the cell

Molecular Mechanism

The molecular mechanism of Alanine-4-nitroanilide involves its interaction with aminopeptidase M. When Alanine-4-nitroanilide binds to this enzyme, it is cleaved, resulting in the release of an amino acid residue. This process is part of the broader mechanism of peptide degradation within the cell .

Temporal Effects in Laboratory Settings

Given its role as a substrate for aminopeptidase M, it is likely that its effects would be observed shortly after introduction to the enzyme and would continue as long as the enzyme is active .

Metabolic Pathways

Alanine-4-nitroanilide is involved in the metabolic pathway of peptide degradation, where it serves as a substrate for aminopeptidase M . This enzyme, in turn, interacts with other enzymes and cofactors within the cell to regulate the breakdown of peptides.

Transport and Distribution

Given its role as a substrate for aminopeptidase M, it is likely that it is transported to areas of the cell where this enzyme is present .

Subcellular Localization

The subcellular localization of Alanine-4-nitroanilide is likely to be closely linked to the location of aminopeptidase M within the cell. As such, it may be found in areas of the cell where peptide degradation is actively occurring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Alanine 4-nitroanilide can be synthesized through a series of chemical reactions involving the coupling of L-alanine with 4-nitroaniline. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino group of L-alanine and the nitro group of 4-nitroaniline .

Industrial Production Methods

In industrial settings, the production of L-Alanine 4-nitroanilide may involve more scalable methods, such as the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

L-Alanine 4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by aminopeptidases. These enzymes cleave the peptide bond, releasing 4-nitroaniline and L-alanine .

Common Reagents and Conditions

The hydrolysis of L-Alanine 4-nitroanilide is typically carried out in aqueous solutions at physiological pH. The reaction can be monitored by measuring the release of 4-nitroaniline, which absorbs light at a specific wavelength .

Major Products Formed

The major products formed from the hydrolysis of L-Alanine 4-nitroanilide are L-alanine and 4-nitroaniline .

Comparación Con Compuestos Similares

Similar Compounds

L-Glutamic acid γ-(p-nitroanilide): Similar to L-Alanine 4-nitroanilide, this compound is used as a substrate for studying aminopeptidase activity.

N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another substrate used in enzyme assays to determine protease activity.

Uniqueness

L-Alanine 4-nitroanilide is unique due to its high specificity for alanine aminopeptidase, making it an ideal substrate for studying this enzyme’s activity. Its higher hydrolysis rate and better solubility compared to other substrates further enhance its utility in various research applications .

Actividad Biológica

L-Alanine 4-nitroanilide, often referred to as a substrate for various enzymatic assays, has garnered attention in biochemical research due to its significant role in enzyme activity measurement, particularly for alanine aminopeptidase (AAP). This article delves into the biological activity of L-Alanine 4-nitroanilide, highlighting its applications, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 245.66 g/mol

- CAS Number : 31796-55-1

L-Alanine 4-nitroanilide acts as a substrate for the enzyme alanine aminopeptidase, which is responsible for cleaving L-alanine from peptide chains. This enzymatic reaction produces L-alanine and 4-nitroaniline, the latter of which imparts a yellow color to bacterial suspensions. This color change is utilized as an indicator in various assays to assess enzyme activity and differentiate between gram-positive and gram-negative bacteria .

Applications in Research

- Biochemical Assays :

- Drug Development :

- Analytical Chemistry :

- Microbial Studies :

Automated Assay Development

A study focused on developing an automated assay for urinary AAP activity using L-alanine 4-nitroanilide demonstrated its efficacy in clinical settings. The automated method showed excellent correlation with manual assays and provided a user-friendly tool for high-throughput laboratories, enhancing diagnostic capabilities .

Enzyme Activity Characterization

Research on MtfA, a regulatory output signal protein, utilized L-alanine 4-nitroanilide to measure peptidase activities. The study highlighted the significance of this substrate in understanding proteolytic processes regulated by environmental factors .

Safety and Handling

L-Alanine 4-nitroanilide is classified as non-hazardous under OSHA regulations. However, standard laboratory safety practices should be followed to minimize exposure risks during handling .

Propiedades

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUDSMGEYRNNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168186 | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-13-9 | |

| Record name | Alanine p-nitroanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Alanine-4-nitroanilide in biochemical research?

A1: Alanine-4-nitroanilide serves as a chromogenic substrate for detecting and characterizing aminopeptidase activity. [, , , , ]

Q2: How does Alanine-4-nitroanilide facilitate the detection of aminopeptidase activity?

A2: Aminopeptidases cleave Alanine-4-nitroanilide, releasing 4-nitroaniline, a yellow-colored product. The intensity of the yellow color, measurable spectrophotometrically, directly correlates with the enzyme activity. [, , , , ]

Q3: Can you provide specific examples of research applications utilizing Alanine-4-nitroanilide?

A3:

- Researchers use Alanine-4-nitroanilide to investigate the kinetic properties of aminopeptidases, such as Michaelis-Menten constants (Km) and maximal velocities (Vmax). [, , ]

- It aids in characterizing the substrate specificity of aminopeptidases by comparing the hydrolysis rates of Alanine-4-nitroanilide to other peptides. [, , , , ]

- Alanine-4-nitroanilide assists in evaluating the effects of inhibitors on aminopeptidase activity, aiding in drug discovery and development. [, , ]

- Studies employ Alanine-4-nitroanilide to investigate the subcellular distribution and potential physiological roles of aminopeptidases in various organisms. [, , ]

Q4: Besides its use as an aminopeptidase substrate, are there other applications of Alanine-4-nitroanilide?

A4: While primarily known as an aminopeptidase substrate, Alanine-4-nitroanilide can also be used:

- In research investigating the Gram reaction of bacteria. [, ]

- As a component in specific bacterial culture media. []

- For the identification and classification of anaerobic bacteria. []

Q5: What is the molecular formula and weight of Alanine-4-nitroanilide?

A5: The molecular formula of Alanine-4-nitroanilide is C9H11N3O4, and its molecular weight is 225.21 g/mol.

Q6: How do structural modifications to Alanine-4-nitroanilide influence its interaction with aminopeptidases?

A6: Research indicates that modifications to the N-terminal amino acid or the presence of specific amino acid residues adjacent to alanine can significantly impact the hydrolysis rate and binding affinity to aminopeptidases. [, , ]

Q7: Can you elaborate on the role of the N-terminal amino acid in the hydrolysis of Alanine-4-nitroanilide analogs by aminopeptidases?

A7: Aminopeptidases exhibit selectivity towards the N-terminal amino acid of peptides. For instance, substituting alanine with leucine in the substrate often leads to increased hydrolysis rates by certain aminopeptidases. [, ]

Q8: What is the significance of understanding the SAR of Alanine-4-nitroanilide analogs?

A8: Understanding how structural modifications influence substrate specificity and enzyme kinetics is crucial for:

- Developing more specific and potent aminopeptidase inhibitors for therapeutic applications. [, , ]

- Designing novel substrates for improved sensitivity in biochemical assays. [, ]

- Gaining insights into the substrate binding pockets and catalytic mechanisms of aminopeptidases. []

Q9: Does the pH of the solution affect the stability of Alanine-4-nitroanilide?

A10: Yes, the stability of Alanine-4-nitroanilide can be influenced by pH. Studies suggest that its stability is often optimal under slightly alkaline conditions. Extreme pH values, especially highly acidic conditions, may lead to degradation. [, ]

Q10: What analytical methods are typically used to quantify Alanine-4-nitroanilide and its hydrolysis product, 4-nitroaniline?

A11: The most common method is spectrophotometry. 4-Nitroaniline exhibits strong absorbance at around 405 nm, allowing for its quantification and, indirectly, the determination of aminopeptidase activity. [, , ]

Q11: Are there any specific considerations regarding the analytical methods for Alanine-4-nitroanilide in biological samples?

A12: When working with biological samples like urine, a pretreatment step like gel filtration using Sephadex G-50 may be necessary to remove interfering substances that could affect the accuracy of the assay. []

Q12: What is the importance of analytical method validation in the context of Alanine-4-nitroanilide assays?

A13: Method validation ensures the accuracy, precision, specificity, and reliability of the analytical results. This is crucial for obtaining meaningful and reproducible data when studying enzyme kinetics, inhibitor potency, or other biochemical parameters. []

Q13: Are there alternative substrates to Alanine-4-nitroanilide for studying aminopeptidase activity?

A13: Yes, researchers also use other chromogenic and fluorogenic substrates, such as:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.